molecular formula C7H3F2IO B13476264 4,5-Difluoro-2-iodobenzaldehyde

4,5-Difluoro-2-iodobenzaldehyde

Katalognummer: B13476264
Molekulargewicht: 268.00 g/mol
InChI-Schlüssel: XCNDOIBNDBPWIW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4,5-Difluoro-2-iodobenzaldehyde is an aromatic compound with the molecular formula C7H3F2IO It is characterized by the presence of two fluorine atoms and one iodine atom attached to a benzaldehyde core

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Difluoro-2-iodobenzaldehyde typically involves the iodination of a difluorobenzaldehyde precursor. One common method includes the use of iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite under acidic conditions to introduce the iodine atom at the desired position on the benzaldehyde ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

4,5-Difluoro-2-iodobenzaldehyde can undergo various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck reactions to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide under basic conditions.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate.

Major Products Formed

    Substitution: Products with different substituents replacing the iodine atom.

    Oxidation: 4,5-Difluoro-2-iodobenzoic acid.

    Reduction: 4,5-Difluoro-2-iodobenzyl alcohol.

    Coupling: Various biaryl compounds depending on the coupling partner.

Wissenschaftliche Forschungsanwendungen

4,5-Difluoro-2-iodobenzaldehyde has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Potential use in the development of biologically active compounds.

    Medicine: Investigated for its role in the synthesis of pharmaceutical intermediates.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 4,5-Difluoro-2-iodobenzaldehyde depends on the specific chemical reactions it undergoes. In nucleophilic substitution reactions, the iodine atom is displaced by a nucleophile. In oxidation and reduction reactions, the aldehyde group is transformed into other functional groups. The molecular targets and pathways involved vary based on the specific application and reaction conditions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2,4-Difluoro-5-iodobenzaldehyde
  • 2-Fluoro-4-iodobenzaldehyde
  • 4-Iodo-2,5-difluorobenzaldehyde

Uniqueness

4,5-Difluoro-2-iodobenzaldehyde is unique due to the specific positioning of the fluorine and iodine atoms on the benzaldehyde ring, which can influence its reactivity and the types of reactions it can undergo. This positional isomerism can lead to different chemical and physical properties compared to its similar compounds.

Eigenschaften

Molekularformel

C7H3F2IO

Molekulargewicht

268.00 g/mol

IUPAC-Name

4,5-difluoro-2-iodobenzaldehyde

InChI

InChI=1S/C7H3F2IO/c8-5-1-4(3-11)7(10)2-6(5)9/h1-3H

InChI-Schlüssel

XCNDOIBNDBPWIW-UHFFFAOYSA-N

Kanonische SMILES

C1=C(C(=CC(=C1F)F)I)C=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.